Comparative Acute Toxicity (LD50) in Rodent Models: Muscazone vs. Muscimol and Ibotenic Acid
In mice, the reported LD50 for muscimol is 3.8 mg/kg (subcutaneous) and 2.5 mg/kg (intraperitoneal), and for ibotenic acid is 15 mg/kg (intravenous) and 38 mg/kg (oral). While specific LD50 data for muscazone are not available, authoritative sources note that its toxic symptoms from high doses are similar to those of ibotenic acid, but its overall pharmacological activity is 'significantly lower' and of 'minor' consequence [1][2]. This indicates a potentially distinct safety and potency profile, making it a less toxic alternative for certain experimental contexts.
| Evidence Dimension | Acute Lethal Toxicity (LD50) in Rodents |
|---|---|
| Target Compound Data | LD50 data not available; reported to have 'significantly lower' activity and 'minor' pharmacological effect compared to comparators. |
| Comparator Or Baseline | Muscimol LD50 (mice): 3.8 mg/kg (s.c.), 2.5 mg/kg (i.p.). Ibotenic Acid LD50 (mice): 15 mg/kg (i.v.), 38 mg/kg (oral). |
| Quantified Difference | Quantitative difference cannot be calculated due to lack of muscazone LD50. Qualitative difference: Muscazone is consistently described as less active and less toxic than muscimol and ibotenic acid. |
| Conditions | Data derived from Merck Index entries and review summaries. |
Why This Matters
For researchers studying the toxicological effects of Amanita alkaloids, muscazone may serve as a less hazardous model compound or negative control compared to the highly potent and toxic muscimol and ibotenic acid.
- [1] Erowid. Psychoactive Amanitas Chemistry. Erowid.org. 2018. View Source
- [2] SlideShare. Hallucinogens 2. 2019. View Source
